molecular formula C12H14N2O4S B7777256 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid

Cat. No.: B7777256
M. Wt: 282.32 g/mol
InChI Key: SFZLNKSTEANLGU-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid is a compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid involves several steps. One common method includes the reaction of 3-amino-1,2-benzisothiazole 1,1-dioxide with 3-methylbutanoic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles like halides or alkoxides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzothiazole and 3-methylbutanoic acid.

Scientific Research Applications

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-7(2)10(12(15)16)13-11-8-5-3-4-6-9(8)19(17,18)14-11/h3-7,10H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZLNKSTEANLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)NC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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